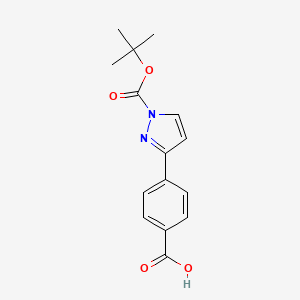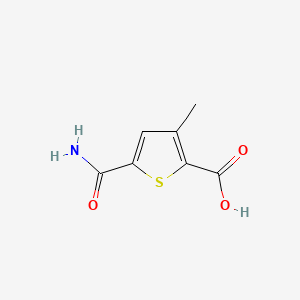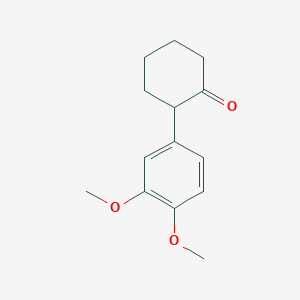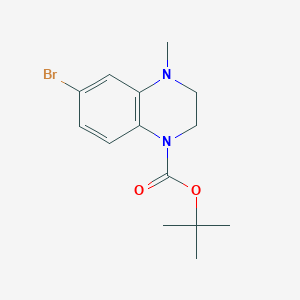
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole ring, an imino group, and a sulfanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the indole derivative and an amine, typically under dehydrating conditions.
Formation of the Sulfanone Moiety: The sulfanone group is introduced through the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
作用機序
The mechanism of action of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Proteins: Altering protein function or stability through covalent or non-covalent interactions.
Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or signaling molecules.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Uniqueness
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C9H14Cl2N2OS |
|---|---|
分子量 |
269.19 g/mol |
IUPAC名 |
2,3-dihydro-1H-indol-6-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride |
InChI |
InChI=1S/C9H12N2OS.2ClH/c1-13(10,12)8-3-2-7-4-5-11-9(7)6-8;;/h2-3,6,10-11H,4-5H2,1H3;2*1H |
InChIキー |
GFCRULNSRDPRBP-UHFFFAOYSA-N |
正規SMILES |
CS(=N)(=O)C1=CC2=C(CCN2)C=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)


![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)




![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

